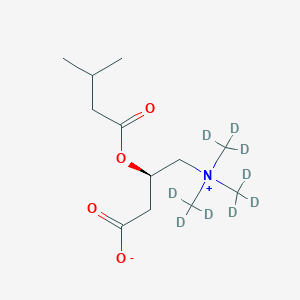
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of isovaleryl-L-carnitine. It is used as an analytical standard in various scientific research applications. The compound is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the trimethyl group. This isotopic labeling makes it particularly useful in mass spectrometry and other analytical techniques for precise quantification and identification of isovaleryl-L-carnitine in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with isovaleric acid, followed by the introduction of deuterium atoms into the trimethyl group. The reaction typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions include:
Esterification: L-carnitine is reacted with isovaleric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuteration: The trimethyl group is deuterated using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-carnitine and isovaleric acid are esterified using industrial-scale reactors.
Deuteration: The deuteration step is carried out using deuterated reagents in specialized facilities equipped to handle isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms in the trimethyl group can be substituted with other isotopes or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidation: Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) carboxylic acid.
Reduction: Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) alcohol.
Substitution: Various isotopically labeled derivatives.
Scientific Research Applications
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research, including:
Chemistry: Used as an analytical standard in mass spectrometry for the quantification of isovaleryl-L-carnitine in complex mixtures.
Biology: Employed in metabolic studies to trace the pathways of L-carnitine and its derivatives.
Medicine: Utilized in clinical research to study metabolic disorders such as isovaleric acidemia.
Industry: Applied in the quality control of pharmaceuticals and nutritional supplements containing L-carnitine.
Mechanism of Action
The mechanism of action of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) involves its role as a carrier molecule in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not alter its biological function but allows for precise tracking in metabolic studies. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.
Comparison with Similar Compounds
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) can be compared with other similar compounds, such as:
Acetyl-L-carnitine-(N-methyl-d3): Another deuterated L-carnitine derivative used in metabolic studies.
Butyryl-L-carnitine-(N,N,N-trimethyl-d9): A similar compound with a butyryl group instead of an isovaleryl group.
L-carnitine-(N,N,N-trimethyl-d9): The non-esterified form of deuterated L-carnitine.
The uniqueness of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) lies in its specific isotopic labeling and its application in the study of isovaleric acidemia and other metabolic disorders .
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
(3R)-3-(3-methylbutanoyloxy)-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1/i3D3,4D3,5D3 |
InChI Key |
IGQBPDJNUXPEMT-GRZYHZONSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















